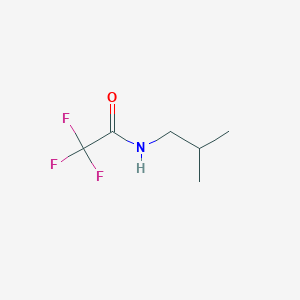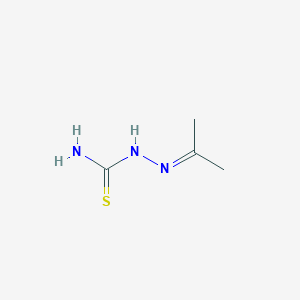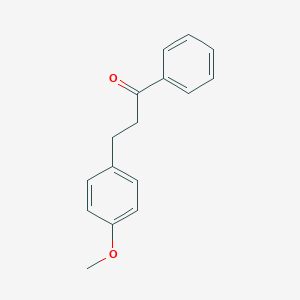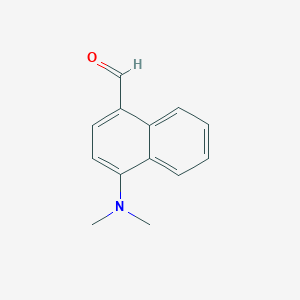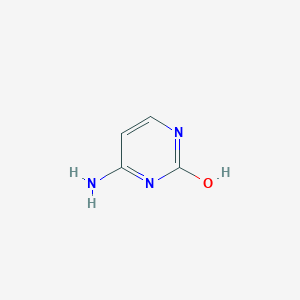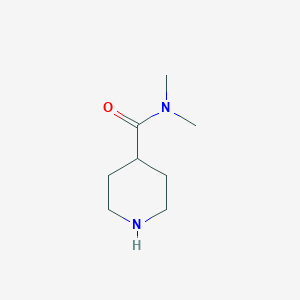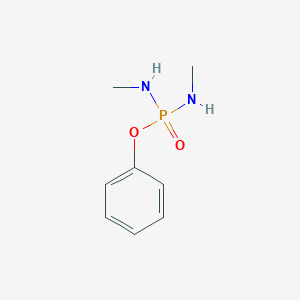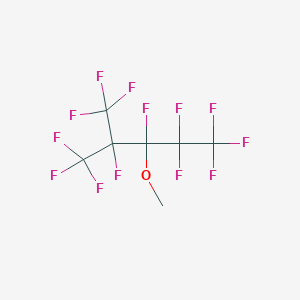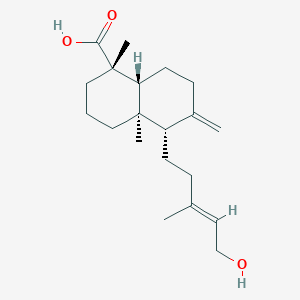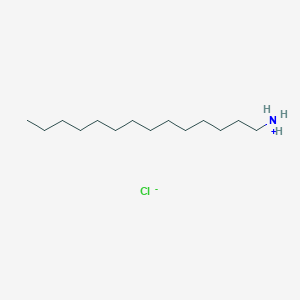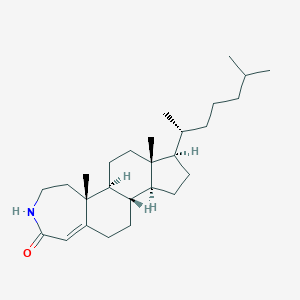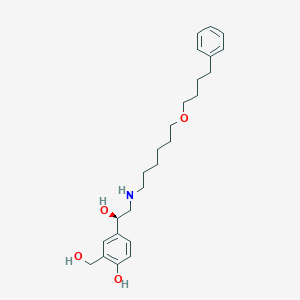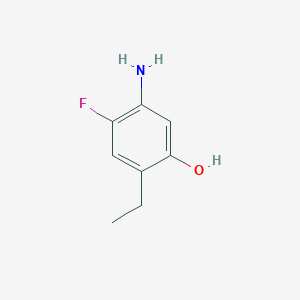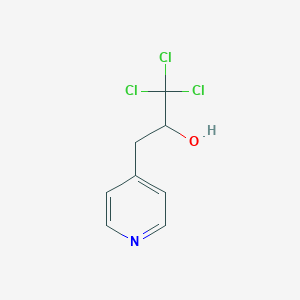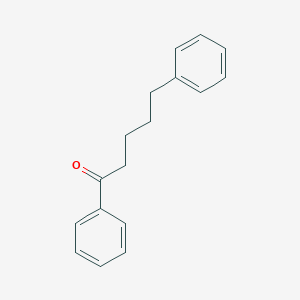
1,5-Diphenylpentan-1-one
Vue d'ensemble
Description
1,5-Diphenylpentan-1-one is a natural phenolic compound found in several plants . It is an aromatic ketone .
Synthesis Analysis
The synthesis of 1,5-Diphenylpentan-1-one involves an aldol condensation reaction between acetophenone and cinnamaldehyde . The reaction was carried out with the suitable condition using 20% weight of catalyst at 75°C for 10 hours .Molecular Structure Analysis
The molecular formula of 1,5-Diphenylpentan-1-one is C17H18O . Its molecular weight is 238.33 g/mol .Chemical Reactions Analysis
1,5-Diphenylpentan-1-one undergoes an intramolecular electrocyclic reaction when generated with acetylium ions . This reaction affords 2-acetoxy-trans-4,5-diphenylcyclopent-2-enyl sodium sulphate, which is hydrolyzed by hot 2N-sodium hydroxide or sodium carbonate solution with concomitant pinacolic change to 5-hydroxy-2,3-diphenylcyclopent-2-enone .Applications De Recherche Scientifique
Chemical Properties
“1,5-Diphenylpentan-1-one” is a natural phenolic compound found in several plants . It has a molecular weight of 238.33 and appears as a liquid . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Source
The compound is found in the herbs of Stellera chamaejasme .
Insecticidal Activities
“1,5-Diphenylpentan-1-one” has been found to have insecticidal activities . However, the insecticidal activity is reported to be poor .
Acetylcholinesterase Inhibitory Activities
The compound also shows acetylcholinesterase inhibitory activities . This could potentially make it useful in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to slow the breakdown of acetylcholine, a chemical messenger important for learning and memory.
Free Radical Scavenging
There is a class of compounds known as 1,5-diphenylpenta-1,4 dien-3-ones that are known for their free radical scavenging properties . While “1,5-Diphenylpentan-1-one” is not directly mentioned, it is closely related to these compounds and may share similar properties.
Potential for Synthesis of Other Compounds
Given its structure, “1,5-Diphenylpentan-1-one” could potentially be used as a starting material in the synthesis of other complex organic compounds. Its diaryl ketone moiety could serve as a ‘pharmacophore’, a feature that is responsible for a molecule’s biological activity .
Mécanisme D'action
Target of Action
1,5-Diphenylpentan-1-one, a natural phenolic compound found in several plants , is known to interact with acetylcholinesterase (AChR) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It is thus a key player in the cholinergic nervous system.
Mode of Action
The compound shows poor acetylcholinesterase inhibitory activities . This suggests that it may weakly inhibit the action of acetylcholinesterase, potentially leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.
Result of Action
1,5-Diphenylpentan-1-one shows poor insecticidal activities . This suggests that it may have some effect on insects, potentially due to its interaction with acetylcholinesterase. In insects, acetylcholinesterase plays a crucial role in nerve signal transmission.
Safety and Hazards
The safety data sheet of 1,5-Diphenylpentan-1-one suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1,5-diphenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLFABLNCUNXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290428 | |
| Record name | 1,5-diphenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenylpentan-1-one | |
CAS RN |
39686-51-6 | |
| Record name | NSC68549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-diphenylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PHENYLVALEROPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential antifungal applications of 1,5-diphenylpentan-1-one derivatives?
A1: While 1,5-diphenylpentan-1-one itself has shown limited antifungal activity, structural modifications incorporating a furyl ring significantly enhance its potency against plant pathogenic fungi []. Specifically, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)-prop-2-en-1-one (III2), a derivative inspired by the 1,5-diphenylpentan-1-one structure, exhibited strong activity against Rhizoctonia solani with an IC50 of 1.20 mg/L []. This finding highlights the potential of 1,5-diphenylpentan-1-one-inspired structures as novel antifungal agents, warranting further investigation and development.
Q2: How does the presence of 1,5-diphenylpentan-1-one and its derivatives relate to the biological activity of Wikstroemia coriacea?
A2: Research indicates that Wikstroemia coriacea possesses anti-radical activity []. While 1,5-diphenylpentan-1-one itself was not isolated from W. coriacea, a related compound, 2-hydroxy-1,5-diphenylpentan-1-one, was identified amongst other classes of compounds such as sesquiterpenes, coumarins, a triterpenoid, and a lignan []. Further research is needed to determine the specific contribution of 2-hydroxy-1,5-diphenylpentan-1-one and the potential synergistic effects of these diverse compounds to the overall bioactivity of W. coriacea.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



